The compound is classified under amines and heterocycles, specifically as an aromatic amine due to the presence of the fluorophenyl substituent. It is often derived from synthetic routes involving pyrrolidine and fluorobenzene derivatives, making it relevant in organic synthesis and pharmaceutical research. The compound can be sourced from various chemical suppliers and is utilized in research settings for its potential biological activity .
The synthesis of 4-(4-Fluorophenyl)pyrrolidin-3-amine can be achieved through several methods:
These methods emphasize efficiency and scalability, making them suitable for laboratory settings.
The molecular structure of 4-(4-Fluorophenyl)pyrrolidin-3-amine can be represented as follows:
The three-dimensional conformation of this molecule is crucial for its biological activity, influencing how it interacts with biological targets.
4-(4-Fluorophenyl)pyrrolidin-3-amine can participate in various chemical reactions:
These reactions are essential for developing derivatives that may exhibit improved biological activities or altered pharmacokinetic properties.
The mechanism of action for 4-(4-Fluorophenyl)pyrrolidin-3-amine primarily relates to its interaction with biological targets such as receptors or enzymes. While specific mechanisms may vary depending on the target:
Research into its pharmacodynamics is ongoing, aiming to elucidate precise mechanisms that contribute to its therapeutic effects .
The physical properties of 4-(4-Fluorophenyl)pyrrolidin-3-amine include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to extreme pH or temperatures.
The primary applications of 4-(4-Fluorophenyl)pyrrolidin-3-amine include:
4-(4-Fluorophenyl)pyrrolidin-3-amine (CAS 1782771-79-2) is a fluorinated nitrogen heterocycle featuring a pyrrolidine core substituted with a 4-fluorophenyl group at C4 and an amine at C3. Its molecular formula (C₁₀H₁₃FN₂; MW 180.22) combines a privileged scaffold in medicinal chemistry with strategic fluorine placement. The pyrrolidine ring adopts a puckered conformation, enabling distinct stereochemical profiles critical for target binding. The trans or cis configuration of the 3-amino and 4-aryl substituents dictates spatial orientation, influencing interactions with biological targets like neurotransmitter receptors [1] [8]. The amine group acts as a hydrogen-bond donor/acceptor, while the fluorophenyl ring enhances lipophilicity and π-stacking capabilities. This balance of polarity and hydrophobicity optimizes blood-brain barrier permeability, making it ideal for central nervous system (CNS)-targeted therapeutics [3] [7].
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
4-(4-Fluorophenyl)pyrrolidin-3-amine | 1782771-79-2 | C₁₀H₁₃FN₂ | 180.22 | 3° amine, unsubstituted pyrrolidine |
(S)-N-(4-Fluorobenzyl)pyrrolidin-3-amine HCl | 1261235-79-3 | C₁₁H₁₆ClFN₂ | 230.71 | Chiral C3, N1-benzyl substitution |
(±)-trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid HCl | 1330750-50-9 | C₁₁H₁₂FNO₂·HCl | 245.68 | Carboxylic acid at C3, trans stereochemistry |
Rel-(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine | 67234519 (PubChem) | C₁₇H₁₉FN₂ | 270.35 | Trans stereochemistry, N1-benzyl group |
NRA0045 (Dopamine D4 antagonist) | Not provided | Complex structure | Not provided | Bis(4-fluorophenyl)thiazole-pyrrolidine hybrid |
Fluorinated pyrrolidines, exemplified by 4-(4-Fluorophenyl)pyrrolidin-3-amine, leverage fluorine’s electronegativity and lipophilicity to enhance pharmacokinetic and pharmacodynamic properties. The fluorine atom improves metabolic stability by resisting oxidative degradation and modulates pKa to influence bioavailability. These derivatives serve as versatile intermediates for synthesizing biologically active molecules targeting neurological, inflammatory, and infectious diseases [2] [5] [10].
Immunomodulation: Inverse agonists of RORγt (e.g., (3S,4S)-3-methyl-3-(4-fluorophenyl)pyrrolidines) exploit fluorophenyl groups for hydrophobic interactions, suppressing IL-17 production in autoimmune diseases [9].
Table 2: Therapeutic Applications of Fluorinated Pyrrolidine Derivatives
Therapeutic Area | Key Compound | Biological Target | Reported Activity |
---|---|---|---|
Neurological Disorders | NRA0045 | Dopamine D4/5-HT2A receptors | Kᵢ = 2.54 nM (D4.2); 42× selectivity over D3 |
Antimalarial Agents | Aryl-propanol derivative (Compound 22) | Plasmodium falciparum | IC₅₀ ≤ 0.19 μM; 98% parasitemia reduction |
Autoimmune Therapy | (3S,4S)-3-methyl-3-(4-fluorophenyl)pyrrolidine | RORγt nuclear receptor | EC₅₀ = 61 nM (RORγt binding) |
Anti-inflammatory Agents | COX-2 inhibitors (e.g., 5n) | Cyclooxygenase-2 | IC₅₀ = 0.07 µM; selectivity index = 508.6 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: